Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-
Brand Name: Vulcanchem
CAS No.: 100551-08-4
VCID: VC18859900
InChI: InChI=1S/C13H14N2O5S2/c1-9-5-6-11(8-13(9)14)21(16,17)15-10-3-2-4-12(7-10)22(18,19)20/h2-8,15H,14H2,1H3,(H,18,19,20)
SMILES:
Molecular Formula: C13H14N2O5S2
Molecular Weight: 342.4 g/mol

Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-

CAS No.: 100551-08-4

Cat. No.: VC18859900

Molecular Formula: C13H14N2O5S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]- - 100551-08-4

Specification

CAS No. 100551-08-4
Molecular Formula C13H14N2O5S2
Molecular Weight 342.4 g/mol
IUPAC Name 3-[(3-amino-4-methylphenyl)sulfonylamino]benzenesulfonic acid
Standard InChI InChI=1S/C13H14N2O5S2/c1-9-5-6-11(8-13(9)14)21(16,17)15-10-3-2-4-12(7-10)22(18,19)20/h2-8,15H,14H2,1H3,(H,18,19,20)
Standard InChI Key YPJWUSBIIYLIJP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)N

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]benzenesulfonic acid, reflects its intricate architecture. It consists of a benzene ring substituted with a sulfonic acid group (–SO₃H) at the 3-position and a sulfonamide moiety (–NHSO₂–) linked to a 3-amino-4-methylphenyl group. X-ray crystallographic studies of analogous sulfonic acids reveal tetrahedral geometry at the sulfur atoms, with bond lengths consistent with aromatic sulfonation products (C–S: ~1.75 Å, S=O: ~1.43 Å) .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₅S₂
Molecular Weight342.4 g/mol
CAS Registry Number100551-08-4
InChI KeyNot publicly available

Synthesis and Industrial Production

The synthesis of this compound typically involves sulfonation and sulfonamide coupling reactions. Industrial protocols employ fuming sulfuric acid (oleum) or sulfur trioxide under rigorously controlled conditions to sulfonate benzene derivatives. A representative pathway includes:

  • Sulfonation of 3-nitrobenzene to form 3-nitrobenzenesulfonic acid.

  • Reduction of the nitro group to an amine.

  • Coupling with 3-amino-4-methylbenzenesulfonyl chloride via nucleophilic acyl substitution.

Table 2: Representative Reaction Conditions

ParameterValueSource
Temperature50–80°C
CatalystLewis acids (e.g., FeCl₃)
SolventDichloromethane or THF
Yield OptimizationLithium hydroxide-mediated hydrolysis

Notably, a 2022 study demonstrated a 72% yield using lithium hydroxide monohydrate in tetrahydrofuran (THF) at 20°C for 5 hours .

Physicochemical Properties

The compound exhibits high solubility in polar solvents (e.g., water, ethanol) due to its ionic sulfonic acid group and hydrogen-bonding capabilities . Its pKa is estimated at –2.8, comparable to benzenesulfonic acid , ensuring complete dissociation in aqueous media. Thermal stability analyses indicate decomposition above 220°C, consistent with desulfonation tendencies observed in aromatic sulfonic acids .

Table 3: Physicochemical Profile

PropertyValueSource
Solubility in Water>100 mg/mL (25°C)
Melting Point215–220°C (decomposes)
LogP (Octanol-Water)–1.2 (predicted)

Biological Activity and Mechanisms

As a potent inhibitor of human neutrophil elastase (HNE), this compound binds the enzyme’s active site with a Ki of 18 nM, effectively blocking proteolytic activity. HNE overexpression is implicated in ARDS, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. In murine models, the compound reduced lung inflammation by 40% compared to controls.

Analytical Characterization

Advanced chromatographic techniques, such as UltraPerformance Liquid Chromatography (UPLC) coupled with UV-MS detection, enable precise quantification of this compound in pharmaceutical matrices . Sub-2-μm UPLC columns achieve baseline separation of sulfonic acid derivatives in <5 minutes, offering a 6-fold reduction in analysis time compared to conventional HPLC .

Table 4: UPLC/UV-MS Parameters

ParameterValueSource
ColumnC18, 2.1 × 50 mm, 1.7 μm
Mobile PhaseAcetonitrile/0.1% formic acid
Detection Wavelength254 nm
LOD (Limit of Detection)0.1 μg/mL

Industrial and Therapeutic Applications

Pharmaceutical Development

The compound’s HNE inhibition profile positions it as a lead candidate for anti-inflammatory therapeutics. Preclinical trials highlight its efficacy in reducing alveolar damage in ARDS models.

Chemical Intermediates

Its sulfonic acid group facilitates use as a counterion for cationic drugs, enhancing solubility and bioavailability. Derivatives are explored as surfactants and corrosion inhibitors .

Comparative Analysis with Related Compounds

Benzenesulfonic acid, 3-amino-4-methyl- (C₇H₉NO₃S, MW 187.22 g/mol) lacks the sulfonamide linkage, resulting in lower molecular complexity and distinct reactivity. The additional sulfonylamino group in the target compound enhances enzyme-binding affinity and thermal stability.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents to improve HNE selectivity.

  • Scale-Up Synthesis: Developing continuous-flow reactors to enhance yield and purity.

  • Clinical Translation: Initiating Phase I trials for ARDS therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator